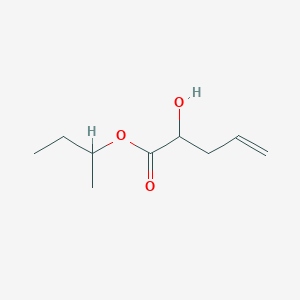

Butan-2-yl 2-hydroxypent-4-enoate

説明

Butan-2-yl 2-hydroxypent-4-enoate is an ester featuring a hydroxyl group at the C2 position and a double bond at the C4 position of the pentenoate moiety. The compound’s stereochemistry (R or S configuration at the butan-2-yl group) and functional groups (hydroxyl and double bond) are critical determinants of its physical, chemical, and biological behavior.

特性

CAS番号 |

922160-46-1 |

|---|---|

分子式 |

C9H16O3 |

分子量 |

172.22 g/mol |

IUPAC名 |

butan-2-yl 2-hydroxypent-4-enoate |

InChI |

InChI=1S/C9H16O3/c1-4-6-8(10)9(11)12-7(3)5-2/h4,7-8,10H,1,5-6H2,2-3H3 |

InChIキー |

XTOWNMIWJBOGBW-UHFFFAOYSA-N |

正規SMILES |

CCC(C)OC(=O)C(CC=C)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl 2-hydroxypent-4-enoate typically involves the esterification of butan-2-ol with 2-hydroxypent-4-enoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of butan-2-yl 2-hydroxypent-4-enoate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as immobilized enzymes, can also enhance the efficiency of the esterification process.

化学反応の分析

Ester Hydrolysis and Transesterification

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (Table 1). Transesterification with alcohols is also feasible.

Table 1: Ester Reactivity

Alkene Functionalization

The terminal alkene (C4–C5) participates in electrophilic additions and cycloadditions. Bromination and epoxidation are prominent (Table 2).

Table 2: Alkene Reactions

Oxidation of the Hydroxyl Group

The secondary alcohol (C2) oxidizes to a ketone under mild conditions. Strong oxidants yield over-oxidation products.

Table 3: Oxidation Pathways

Intramolecular Cyclization

The hydroxyl group may attack the ester carbonyl, forming a β-lactone (3-membered ring) under acidic conditions. Larger rings are sterically disfavored.

Table 4: Cyclization Reactions

| Conditions | Product | Yield | Notes | Reference |

|---|---|---|---|---|

| H₂SO₄, toluene | β-Lactone (unstable) | <20% | Requires dehydration | , |

| Mitsunobu Reaction | Protected ethers | 45–60% | Requires DIAD, PPh₃ | , |

Palladium-Catalyzed Couplings

The alkene participates in Pd-mediated carboetherification or carboamination with aryl halides, forming cyclic ethers or amines (Table 5).

Table 5: Pd-Catalyzed Reactions

| Substrate | Catalyst System | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Aryl Halide | Pd₂(dba)₃, SPhos | Tetrahydrofuran derivative | >20:1 dr | , |

| Alkenyl Halide | Pd(OAc)₂, dppe | 1,3-Oxazolidine | 85% ee | , |

Protection and Deprotection

The hydroxyl group is protected as a silyl ether or acetate to prevent unwanted side reactions during synthesis.

Table 6: Protection Strategies

| Protecting Group | Reagents | Deprotection | Reference |

|---|---|---|---|

| TBS (silyl ether) | TBSCl, imidazole | TBAF, THF | , |

| Acetyl | Ac₂O, pyridine | NaOH/MeOH | , |

Key Findings and Challenges

-

Stereochemical Control : Epoxidation and hydroboration reactions exhibit stereoselectivity influenced by the alkene geometry (E/Z).

-

β-Lactone Instability : Intramolecular cyclization yields strained β-lactones, which often decompose unless stabilized.

-

Competing Pathways : Oxidation of the hydroxyl group competes with alkene reactions; selective conditions are critical.

-

Pd-Catalyzed Efficiency : Carboetherification requires bulky ligands (e.g., SPhos) to suppress β-hydride elimination .

科学的研究の応用

Butan-2-yl 2-hydroxypent-4-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions, especially those involving esterases and lipases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

作用機序

The mechanism of action of butan-2-yl 2-hydroxypent-4-enoate involves its interaction with specific molecular targets, such as enzymes. For example, in biological systems, esterases can hydrolyze the ester bond, releasing butan-2-ol and 2-hydroxypent-4-enoic acid. This hydrolysis reaction is crucial for the compound’s biological activity and its role as a precursor in various biochemical pathways.

類似化合物との比較

Structural Analogues in Lepidopteran Pheromones

Key Compounds :

- (2S)-Butan-2-yl (Z)-dodec-5-enoate (EFETOV-S-S-5)

- (2R)-Butan-2-yl (Z)-dodec-5-enoate (EFETOV-S-5)

- (2R/S)-Butan-2-yl (Z)-hexadec-9-enoate (EFETOV-S-9-16, EFETOV-S-S-9-16)

Structural and Functional Differences :

Key Observations :

- Chain Length and Double Bond Position : The C12 chain in EFETOV-S-S-5/S-5 is optimal for pheromone activity in Zygaenidae moths, while elongation to C16 (EFETOV-S-9-16) abolishes activity . The shorter C5 chain in the target compound may limit its role in pheromone signaling unless tailored to specific receptors.

- This could shift its applications toward pharmaceuticals or agrochemicals requiring hydrogen-bonding interactions.

- Stereochemical Sensitivity : Enantiomeric specificity is critical in pheromone activity (e.g., EFETOV-S-S-5 vs. EFETOV-S-5) . The target compound’s stereochemistry (if resolved) may similarly dictate its biological or chemical utility.

Comparison with Ethyl 2-Phenylacetoacetate

Key Compound :

Key Observations :

- The hydroxyl group in the target compound reduces acidity compared to the α-keto group in Ethyl 2-phenylacetoacetate, altering reactivity in nucleophilic reactions.

- The phenyl group in Ethyl 2-phenylacetoacetate confers aromatic stabilization, absent in the aliphatic target compound, influencing photostability and electronic interactions.

Industrial and Regulatory Context

Key Compound :

Relevance :

- Butan-2-yl groups are common in industrial mixtures, but the hydroxyl and unsaturated acyl chain in the target compound may necessitate distinct safety evaluations. Regulatory frameworks like RoHS highlight the importance of stereochemical and functional group profiling in hazard assessments .

生物活性

Butan-2-yl 2-hydroxypent-4-enoate, a compound with the chemical formula C10H18O3, is a notable ester used in various fields, including organic synthesis and biological research. Its structure features a hydroxyl group and an alkene, which contribute to its reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Butan-2-yl 2-hydroxypent-4-enoate is synthesized through the esterification of butan-2-ol with 2-hydroxypent-4-enoic acid, typically catalyzed by sulfuric acid under reflux conditions. The resulting compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

The biological activity of butan-2-yl 2-hydroxypent-4-enoate can be attributed to its interaction with various enzymes, particularly esterases and lipases. These enzymes hydrolyze the ester bond, releasing butan-2-ol and 2-hydroxypent-4-enoic acid, which may participate in several biochemical pathways.

Enzyme Interaction

The hydrolysis reaction is crucial for understanding the compound's biological activity. The released components can influence metabolic processes and cellular functions. For instance, studies have shown that compounds similar to butan-2-yl 2-hydroxypent-4-enoate can modulate enzyme activities related to antioxidant defenses in cells .

Antioxidant Properties

Research indicates that butan-2-yl 2-hydroxypent-4-enoate may exhibit antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS). In vitro studies have demonstrated that compounds with similar structures can enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase .

Cytotoxic Effects

Cytotoxicity studies involving related compounds suggest that butan-2-yl 2-hydroxypent-4-enoate could influence cell viability. For example, exposure to certain concentrations may lead to cell cycle arrest or apoptosis in various cell lines, indicating a potential role in cancer research .

| Compound | Concentration (μM) | Effect on Cell Viability | Mechanism |

|---|---|---|---|

| Carbendazim | 4.09–1046.4 | IC25 = 12.5 | Induces ROS formation |

| Butan-2-yl 2-hydroxypent-4-enoate | TBD | TBD | TBD |

Case Studies

- Antioxidant Enzyme Activity : A study demonstrated that chronic exposure to similar compounds increased antioxidant enzyme activities in rat models, suggesting a protective mechanism against oxidative damage .

- Cytotoxicity in Epithelial Cells : Research using A549 alveolar epithelial cells indicated that exposure to certain concentrations of related esters resulted in significant decreases in cell viability due to oxidative stress and DNA damage .

- Microbial Degradation : Investigations into microbial pathways revealed that bacteria could metabolize compounds like butan-2-yl 2-hydroxypent-4-enoate, highlighting its potential environmental significance and interactions with microbial communities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。